molecular formula C16H13NOS B3834302 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one

1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one

Cat. No.: B3834302
M. Wt: 267.3 g/mol
InChI Key: IUXSTVMOHVGQED-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one, also known as mitoxantrone, is a synthetic anthracenedione derivative that is commonly used as a chemotherapeutic agent in the treatment of various types of cancer. Mitoxantrone was first synthesized in the 1970s and was approved by the FDA for clinical use in 1987. Since then, it has been used to treat a variety of cancers, including breast, prostate, and ovarian cancer.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one involves the intercalation of the drug into DNA, which inhibits DNA synthesis and repair and induces apoptosis in cancer cells. Mitoxantrone also has immunosuppressive properties, which may contribute to its efficacy in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
Mitoxantrone has been shown to cause a number of biochemical and physiological effects, including DNA damage, inhibition of topoisomerase II activity, and induction of apoptosis in cancer cells. In addition, this compound has immunosuppressive effects, which may contribute to its efficacy in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanisms of cell death. However, this compound has a number of limitations, including its potential toxicity to healthy cells and its immunosuppressive effects, which may complicate the interpretation of results in studies of autoimmune diseases.

Future Directions

There are a number of potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one. One area of interest is the development of new analogs of this compound that may have improved efficacy and reduced toxicity. Another area of interest is the use of this compound in combination with other chemotherapeutic agents or immunomodulatory drugs to improve its efficacy in the treatment of cancer and autoimmune diseases. Finally, there is a need for further research on the mechanisms of action of this compound, particularly with regard to its immunosuppressive effects.

Scientific Research Applications

Mitoxantrone has been extensively studied for its anticancer properties and has been shown to inhibit DNA synthesis and repair, as well as induce apoptosis in cancer cells. In addition to its use as a chemotherapeutic agent, 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.

Properties

IUPAC Name

(E)-1-(2-methyl-1H-indol-3-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-11-16(13-6-2-3-7-14(13)17-11)15(18)9-8-12-5-4-10-19-12/h2-10,17H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSTVMOHVGQED-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.